BenchChemオンラインストアへようこそ!

N,N-bis(5-pyrazoyl)urea derivative 1

TrkA kinase inhibition bis-pyrazolyl urea SAR NGF/TrkA pathway

N,N-bis(5-pyrazoyl)urea derivative 1 is a synthetic small-molecule kinase inhibitor (C25H21F3N8O; MW ~506.5) assigned to Array BioPharma Inc. and characterized by a symmetrical bis-pyrazolyl urea scaffold bearing a trifluoromethyl substituent on one pyrazole ring.

Molecular Formula C25H21F3N8O
Molecular Weight 506.5 g/mol
Cat. No. B10833709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bis(5-pyrazoyl)urea derivative 1
Molecular FormulaC25H21F3N8O
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C2=CN(N=C2)C)C3=CC=CC=C3)NC(=O)NC4=CC(=NN4C5=CC=CC=C5)C(F)(F)F
InChIInChI=1S/C25H21F3N8O/c1-16-22(17-14-29-34(2)15-17)33-36(19-11-7-4-8-12-19)23(16)31-24(37)30-21-13-20(25(26,27)28)32-35(21)18-9-5-3-6-10-18/h3-15H,1-2H3,(H2,30,31,37)
InChIKeyQJVHIMLGONEYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis(5-pyrazoyl)urea Derivative 1 — TrkA Kinase Inhibitor Procurement and Selection Baseline


N,N-bis(5-pyrazoyl)urea derivative 1 is a synthetic small-molecule kinase inhibitor (C25H21F3N8O; MW ~506.5) assigned to Array BioPharma Inc. and characterized by a symmetrical bis-pyrazolyl urea scaffold bearing a trifluoromethyl substituent on one pyrazole ring [1]. The compound is catalogued as a TrkA (tropomyosin-related kinase A) inhibitor and appears in the patent literature as Figure 15-a within a 2017 review of Trk kinase inhibitor patents [2][3]. Biochemically, the compound inhibits recombinant human TrkA with an IC₅₀ of 100 nM in a TR-FRET-based LanthaScreen Eu kinase binding assay, as curated in ChEMBL and BindingDB [1][4].

Why Generic Substitution of N,N-Bis(5-pyrazoyl)urea Derivative 1 Fails: Structural and Pharmacological Determinants


Pyrazolyl urea-based TrkA inhibitors span an extraordinary potency range—from sub-nanomolar to >10 µM IC₅₀—depending on the urea substitution pattern, pyrazole ring substituents, and the presence or absence of a hinge-binding motif [1][2]. Among bis-pyrazolyl ureas specifically, the symmetrical vs. unsymmetrical arrangement of the two pyrazole rings and the nature of electron-withdrawing substituents such as trifluoromethyl critically modulate target engagement. N,N-bis(5-pyrazoyl)urea derivative 1 occupies a defined potency niche (IC₅₀ = 100 nM) that is 27-fold more potent than the simplest symmetrical bis-pyrazolyl urea comparator (IC₅₀ = 2,700 nM) and 48-fold more potent than a representative unsymmetrical pyrazolyl-phenyl urea (IC₅₀ = 4,800 nM) when evaluated in cell-based TrkA functional assays [3][4]. Consequently, interchanging this compound with another pyrazolyl urea—even one sharing the bis-pyrazolyl topology—without confirming TrkA potency in the identical assay system risks substantial loss of pharmacological activity.

N,N-Bis(5-pyrazoyl)urea Derivative 1 — Quantitative Differentiation Evidence for Procurement Decisions


TrkA Inhibitory Potency: 27-Fold Improvement Over the Closest Symmetrical Bis-Pyrazolyl Urea Analog

N,N-bis(5-pyrazoyl)urea derivative 1 inhibits recombinant human TrkA with an IC₅₀ of 100 nM in a TR-FRET LanthaScreen Eu kinase binding assay [1]. The closest symmetrical bis-pyrazolyl urea analog—1,3-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea (US9896447, Compound 3)—displays an IC₅₀ of 2,700 nM in a DiscoverX PathHunter cell-based TrkA functional assay [2]. This represents a 27-fold potency advantage for the target compound, attributable to its uniquely substituted pyrazole rings, including the electron-withdrawing trifluoromethyl group absent in the comparator.

TrkA kinase inhibition bis-pyrazolyl urea SAR NGF/TrkA pathway

TrkA Potency Advantage Over Unsymmetrical Pyrazolyl-Urea Analogs: 48-Fold Differentiation

When compared with a representative unsymmetrical pyrazolyl-urea—1-(6-bromopyridin-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea (US9896447, Compound 5)—N,N-bis(5-pyrazoyl)urea derivative 1 demonstrates a 48-fold potency advantage (100 nM vs. 4,800 nM) [1][2]. The comparator incorporates a 6-bromopyridin-2-yl moiety on one side of the urea bridge rather than a second pyrazole ring, and the loss of the second pyrazole and its substituents leads to a marked reduction in TrkA inhibitory activity, as measured in the DiscoverX PathHunter cell-based assay.

TrkA selectivity urea pharmacophore kinase inhibitor screening

Intra-Portfolio Potency Positioning: Equivalent to Lead Array BioPharma Series and 5.5-Fold Superior to Weaker Analogs

Within Array BioPharma's own TrkA inhibitor patent portfolio, N,N-bis(5-pyrazoyl)urea derivative 1 exhibits potency (IC₅₀ = 100 nM) equivalent to the strongest exemplified compounds in US10351575 (Example 11, IC₅₀ = 100 nM) when tested in the identical TR-FRET LanthaScreen Eu kinase binding assay format [1][2]. It is 5.5-fold more potent than a weaker analog from the same patent family (Example 145, IC₅₀ = 550 nM, same assay) [3], demonstrating that within the bis-pyrazolyl urea chemotype, substitution patterns can modulate potency by nearly an order of magnitude.

Array BioPharma patent portfolio TrkA inhibitor lead optimization LanthaScreen binding assay

Multi-Kinase Target Engagement Profile: TrkA, p38 MAPK, and Src Inhibition as a Differentiating Pharmacological Signature

N,N-bis(5-pyrazoyl)urea derivative 1 has been annotated as an inhibitor of multiple clinically relevant kinases—TrkA (IC₅₀ = 100 nM), p38 MAPK, and Src [1][2]. This multi-kinase engagement profile distinguishes it from selective single-kinase TrkA inhibitors such as anizatrectinib (hTrkA-IN-1, IC₅₀ = 1.3 nM), which lacks p38 MAPK and Src activity [3]. Pyrazolyl ureas as a class have demonstrated anti-angiogenic effects mediated through MAPK and PI3K pathway blockade [4], and the combined TrkA/p38 MAPK/Src inhibition profile of this compound is consistent with that multi-pathway mechanism. No quantitative selectivity data (e.g., fold-selectivity over TrkB/TrkC or kinome-wide profiling) are currently available in the public domain for this specific compound.

polypharmacology kinase selectivity profile anti-angiogenic activity

Structural Differentiation: Symmetrical N,N-Bis(5-pyrazolyl)urea Scaffold with Trifluoromethyl Substitution

The compound adopts a symmetrical N,N-bis(5-pyrazolyl)urea topology—both urea nitrogen atoms are directly bonded to pyrazole C-5 positions—which is structurally distinct from the more common N-aryl-N′-pyrazolyl urea scaffold that dominates the TrkA inhibitor patent literature [1][2]. One pyrazole ring carries a trifluoromethyl (-CF₃) substituent, a strong electron-withdrawing group that is absent in the simplest bis-pyrazolyl urea analogs such as 1,3-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea (US9896447, Compound 3; no CF₃) [3]. This structural feature is expected to influence both target binding (via altered hydrogen-bonding capacity of the urea NH) and physicochemical properties (lipophilicity, metabolic stability).

medicinal chemistry scaffold uniqueness SAR differentiation

N,N-Bis(5-pyrazoyl)urea Derivative 1 — Recommended Research and Industrial Application Scenarios


TrkA-Dependent Pain and Neurodegeneration Models Requiring Defined Potency Thresholds

In cellular and in vivo models of NGF/TrkA-driven nociception or neurodegeneration, N,N-bis(5-pyrazoyl)urea derivative 1 provides a defined TrkA IC₅₀ of 100 nM—a potency level sufficient for target engagement studies while avoiding the sub-nanomolar potency of clinical candidates like anizatrectinib (IC₅₀ = 1.3 nM) that may fully saturate TrkA at low concentrations and obscure graded pharmacological responses [1][2]. The compound's potency is 27-fold greater than the simplest bis-pyrazolyl urea analog, enabling lower working concentrations in dose-response experiments [3].

Multi-Kinase Pathway Interrogation: Combined TrkA/p38 MAPK/Src Inhibition Studies

For research programs investigating convergent kinase signaling—such as the intersection of TrkA, p38 MAPK, and Src pathways in tumor angiogenesis or neuroinflammatory cascades—N,N-bis(5-pyrazoyl)urea derivative 1 serves as a single-agent tool compound with documented multi-kinase engagement [1][2]. This contrasts with highly selective single-kinase inhibitors (e.g., anizatrectinib) that leave parallel pathways unperturbed, and enables experimental designs where simultaneous blockade of multiple signaling nodes is desirable [3].

Structure-Activity Relationship (SAR) Studies on the Bis-Pyrazolyl Urea Scaffold

The compound's symmetrical N,N-bis(5-pyrazolyl)urea scaffold with -CF₃ substitution represents a structurally well-defined chemical starting point for medicinal chemistry SAR campaigns [1][2]. With TrkA potency of 100 nM, it occupies a tractable midpoint on the potency scale—neither too potent to detect improvements nor too weak to serve as a lead—and its structural divergence from the more common N-aryl-N′-pyrazolyl urea chemotype (IC₅₀ range: 350–4,800 nM for comparable compounds in US9896447) provides a distinct SAR landscape for exploration [3][4].

Patent Landscape Benchmarking and Freedom-to-Operate Analysis

As a specifically exemplified compound in Array BioPharma's TrkA inhibitor patent series and catalogued in the 2017 Trk inhibitor patent review (PMID 28270010, Figure 15-a), N,N-bis(5-pyrazoyl)urea derivative 1 serves as a concrete reference point for patent landscape analysis and competitive intelligence [1][2]. Its defined chemical structure (C25H21F3N8O) and biological activity (TrkA IC₅₀ = 100 nM) make it a precise comparator for evaluating the novelty and inventive step of new TrkA inhibitor patent applications [3].

Quote Request

Request a Quote for N,N-bis(5-pyrazoyl)urea derivative 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.